molecular formula C25H23Cl2N3O2 B216323 N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No. B216323
M. Wt: 468.4 g/mol
InChI Key: SOBWZOBNGZLPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as BCPAP, is a chemical compound that has been studied extensively for its potential use in scientific research. BCPAP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain proteins and neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a decrease in the production of certain proteins and neurotransmitters. This can have a variety of effects on the body, including anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can make it a useful tool for studying the effects of specific proteins and neurotransmitters on various biological processes. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is its potential toxicity. Like many chemical compounds, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can be toxic if not handled properly, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide. One area of research that has shown promise is in the development of new cancer treatments. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, and further research in this area could lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves the reaction of 2-benzoyl-4-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer research. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C25H23Cl2N3O2

Molecular Weight

468.4 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C25H23Cl2N3O2/c26-19-7-4-8-21(15-19)30-13-11-29(12-14-30)17-24(31)28-23-10-9-20(27)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,31)

InChI Key

SOBWZOBNGZLPOC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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